6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a fluoro group at the 6-position and a piperidinyl group at the 3-position The piperidinyl group is further substituted with a pyridinyl group containing a trifluoromethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Piperidinyl Group: The piperidinyl group can be synthesized by reacting piperidine with a suitable halogenated precursor.
Coupling with Pyridinyl Group: The final step involves coupling the piperidinyl group with the pyridinyl group containing the trifluoromethyl moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industrial Applications: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: Similar structure but lacks the trifluoromethyl pyridinyl group.
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine: Another similar compound with slight structural variations.
Uniqueness
6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole is unique due to the presence of the trifluoromethyl pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15F4N3O |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-fluoro-3-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C18H15F4N3O/c19-12-1-2-14-15(9-12)26-24-17(14)11-4-7-25(8-5-11)13-3-6-23-16(10-13)18(20,21)22/h1-3,6,9-11H,4-5,7-8H2 |
InChI Key |
UJDCVXMQLHFGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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